Benzenesulfonamide, N-adamantan-1-ylmethyl-2-chloro-5-nitro-
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a chlorinated nitrobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with a chlorinated nitrobenzene sulfonamide under specific conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the nitrobenzene sulfonamide group interacts with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOBENZENE-1-SULFONAMIDE
- N-[(ADAMANTAN-1-YL)METHYL]-2,4-DICHLOROBENZENE-1-SULFONAMIDE
- N-[(ADAMANTAN-1-YL)METHYL]-2-NITROBENZENE-1-SULFONAMIDE
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantane moiety enhances its stability and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21ClN2O4S |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O4S/c18-15-2-1-14(20(21)22)6-16(15)25(23,24)19-10-17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13,19H,3-5,7-10H2 |
InChI Key |
KPJPQHHDKSRWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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